N-(3-methoxypropyl)thiolan-3-amine

Description

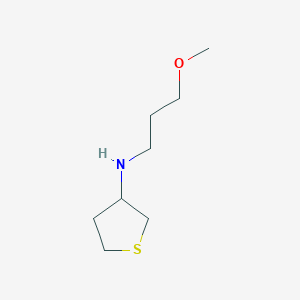

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)thiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-10-5-2-4-9-8-3-6-11-7-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUKTWGBQCQARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Methoxypropyl Thiolan 3 Amine

Crafting the Core: Strategies for Thiolane Ring Formation with Amine Functionality

The initial and crucial phase in the synthesis of N-(3-methoxypropyl)thiolan-3-amine is the construction of the thiolane-3-amine scaffold. This foundational structure can be assembled through several innovative synthetic routes.

Building from the Ground Up: Cyclization Reactions for Thiolane-3-amine Scaffolds

One of the primary methods for creating the thiolane-3-amine core involves cyclization reactions. These reactions are designed to form the five-membered thiolane ring with a strategically placed amine group at the 3-position. A notable approach is the intramolecular cyclization of appropriately substituted open-chain precursors. For instance, a molecule containing both a thiol and a protected amine, separated by a suitable carbon chain, can be induced to cyclize, forming the desired thiolane ring.

Another versatile method involves the cyclization of functionalized alkynes to produce thiophene (B33073) derivatives, which can then be reduced to the corresponding thiolane. mdpi.com For example, 1-mercapto-3-yn-2-ols can undergo a 5-endo-dig S-cyclization catalyzed by Palladium(II) iodide to form substituted thiophenes. mdpi.com Subsequent reduction of the thiophene ring would yield the desired thiolane scaffold. The use of molecular iodine can also facilitate the dehydrative iodocyclization of similar precursors to form 3-iodothiophenes, which can be further functionalized. mdpi.com

Modifying the Pre-existing: Amine Introduction onto Pre-formed Thiolane Rings

An alternative strategy begins with a pre-formed thiolane ring, onto which an amine functionality is introduced at the 3-position. This can be achieved through various chemical transformations. For example, a thiolane-3-one can be converted to an oxime, which is then reduced to the corresponding amine. This method allows for the stereoselective introduction of the amine group, depending on the reducing agent and reaction conditions employed.

Another approach involves the conversion of a 3-hydroxythiolane to a 3-azidothiolane via a Mitsunobu reaction, followed by reduction of the azide to the amine. This two-step process is generally high-yielding and provides a reliable route to the thiolane-3-amine scaffold.

The Final Attachment: N-Alkylation Approaches for Methoxypropyl Amine Moiety Incorporation

Once the thiolane-3-amine scaffold is in hand, the final step is the incorporation of the 3-methoxypropyl group onto the nitrogen atom. This is typically achieved through N-alkylation reactions, for which several protocols exist.

A Reductive Pathway: Reductive Amination Protocols for N-(3-methoxypropyl) Substitution

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable for the synthesis of this compound. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com This one-pot reaction typically involves the reaction of the primary amine (thiolane-3-amine) with 3-methoxypropanal in the presence of a reducing agent. youtube.com

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com A key advantage of this method is that it avoids the over-alkylation often seen with other alkylation methods. masterorganicchemistry.commasterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of aldehydes. masterorganicchemistry.comwikipedia.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Stable in weakly acidic conditions, selectively reduces imines. wikipedia.org | Can release toxic cyanide byproducts. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Milder and less toxic than NaBH3CN. masterorganicchemistry.com | May be less reactive in some cases. |

A Direct Approach: Nucleophilic Substitution Reactions with Halogenated Precursors

A more direct method for N-alkylation involves the nucleophilic substitution reaction between thiolane-3-amine and a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane). youtube.comucalgary.calibretexts.org In this SN2 reaction, the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca

This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. fishersci.co.uk However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.comucalgary.ca Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. libretexts.org

Table 2: Common Halogenated Precursors for Nucleophilic Substitution

| Precursor | Reactivity | Considerations |

|---|---|---|

| 1-Iodo-3-methoxypropane | Highest reactivity | More expensive and less stable |

| 1-Bromo-3-methoxypropane | Good reactivity, commonly used | Balances reactivity and stability |

An Eco-Friendly Focus: Green Chemistry Principles in Amine Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. The synthesis of this compound can be made more environmentally friendly by adopting greener methodologies.

For instance, the use of catalytic amounts of transition metals, such as ruthenium or iridium complexes, can facilitate the N-alkylation of amines with alcohols, producing water as the only byproduct. acs.orgnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" strategy is highly atom-economical. nih.gov

Furthermore, conducting reactions in aqueous media or using microwave irradiation can significantly reduce the use of volatile organic solvents and shorten reaction times, respectively. researchgate.net The direct N-alkylation of amines with alkyl halides in water under microwave irradiation has been shown to be a greener alternative to traditional methods. researchgate.net Reductive amination itself is considered a green chemistry method due to its one-pot nature, which minimizes waste from intermediate purification steps. wikipedia.org

Catalytic Methods in this compound Synthesis

Catalytic approaches are central to the synthesis of this compound, offering high efficiency and selectivity. These methods primarily involve the formation of the crucial carbon-nitrogen bond between the thiolan-3-amine (B18485) core and the 3-methoxypropyl group.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds. acsgcipr.orgresearchgate.net This reaction is widely employed in the synthesis of aryl and heteroaryl amines and can be adapted for the synthesis of this compound. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl or alkyl halide/sulfonate, followed by coordination of the amine and subsequent reductive elimination to yield the desired product. acsgcipr.org

In a proposed synthesis, thiolan-3-amine could be coupled with a suitable 3-methoxypropyl electrophile, such as 1-bromo-3-methoxypropane or 3-methoxypropyl tosylate, in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and preventing side reactions. rug.nl

Table 1: Hypothetical Screening of Ligands for Pd-Catalyzed Amination

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 88 |

Hydrogenation and Hydroamination Strategies

Hydrogenation and hydroamination offer alternative catalytic routes to this compound. Reductive amination, a prominent hydrogenation strategy, involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, typically hydrogen gas and a metal catalyst. For the synthesis of the target compound, thiolan-3-one can be reacted with 3-methoxypropylamine (B165612). nih.govkoeichem.com This reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then hydrogenated over a catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.govmdma.ch

Key steps in reductive amination:

Reaction of thiolan-3-one with 3-methoxypropylamine to form an iminium ion intermediate.

Reduction of the iminium ion by catalytic hydrogenation to yield this compound.

Hydroamination, the direct addition of an amine to an unsaturated bond, could also be envisioned as a potential synthetic route, for instance, by reacting 3-methoxypropylamine with a suitable thiophene precursor followed by reduction of the ring. However, direct hydroamination of unactivated alkenes can be challenging. nih.gov

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic route is crucial for achieving high yields, purity, and cost-effectiveness, particularly in pharmaceutical and fine chemical production. researchgate.net

Reaction Condition Screening for Yield and Selectivity

Systematic screening of reaction parameters is essential to identify the optimal conditions for the synthesis of this compound. This process, often aided by Design of Experiments (DoE), involves varying catalysts, ligands, bases, solvents, temperatures, and reactant concentrations to maximize the yield and selectivity. bristol.ac.uk

For a Pd-catalyzed amination, key parameters to optimize include:

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand significantly impacts catalytic activity and stability. mdpi.com

Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature. acs.org

Table 2: Illustrative Optimization of Reductive Amination Conditions

| Entry | Catalyst | Hydrogen Pressure (psi) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5% Pd/C | 50 | Methanol | 25 | 78 |

| 2 | 10% Pd/C | 100 | Ethanol | 50 | 95 |

| 3 | Raney Ni | 500 | Isopropanol | 70 | 85 |

Process Scalability and Continuous Flow Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including heat and mass transfer limitations, safety considerations, and cost. uwindsor.ca Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering enhanced safety, improved efficiency, and greater consistency compared to traditional batch processes. vapourtec.comacs.org

A continuous flow process for the synthesis of this compound could involve pumping a solution of the starting materials (e.g., thiolan-3-one and 3-methoxypropylamine) and hydrogen through a packed-bed reactor containing a heterogeneous catalyst. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. scispace.com The use of immobilized catalysts also simplifies product purification and catalyst recycling. nih.gov

Advantages of Continuous Flow Synthesis:

Enhanced Safety: Smaller reaction volumes and better heat dissipation reduce the risks associated with highly exothermic or hazardous reactions.

Improved Efficiency: Precise control over reaction parameters leads to higher yields and selectivities.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automation: Continuous processes are well-suited for automation, reducing manual labor and improving reproducibility.

Computational and Theoretical Investigations of N 3 Methoxypropyl Thiolan 3 Amine

Molecular Modeling and Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. For compounds like N-(3-methoxypropyl)thiolan-3-amine, methods such as B3LYP with a 6-311++G(d,p) basis set are often used to achieve a good balance between computational cost and accuracy, providing reliable structural and spectroscopic data. researchgate.net

The three-dimensional structure of this compound is defined by the geometry of its five-membered thiolane ring and the flexible N-(3-methoxypropyl) substituent. Geometry optimization calculations seek to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

The thiolane ring is not planar and exists in various puckered conformations, typically envelope and twist forms. The position of the substituent at the C3 position can be either axial or equatorial. The relative stability of these conformers is influenced by steric hindrance and other non-covalent interactions. The N-(3-methoxypropyl) side chain also possesses conformational flexibility due to rotation around its single bonds. Conformational analysis of similar N-substituted heterocyclic systems has shown that the energetic balance between axial and equatorial conformers can be subtle. researchgate.netresearchgate.net The interconversion between these forms, for instance, can occur through processes like the pyramidal inversion of the nitrogen atom. researchgate.net Computational studies are essential to determine the preferred conformation and the energy barriers between different stable forms.

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the nitrogen and sulfur atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO. The molecular electrostatic potential (MEP) surface, another output of electronic structure calculations, can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. researchgate.net

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which can aid in the characterization of the molecule.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental spectra. For this compound, a secondary amine, characteristic IR bands are expected. These include an N-H stretching vibration, C-N stretching, and N-H wagging vibrations. orgchemboulder.com The C-O stretching of the methoxy (B1213986) group and the C-H stretching of the aliphatic parts of the molecule would also be present. DFT methods are commonly used to obtain theoretical IR data, which is often scaled to better match experimental values. epstem.netepstem.net

Predicted IR Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350–3310 (weak, single band for secondary amines) orgchemboulder.com |

| C-H Stretch (Aliphatic) | 3000–2850 |

| C-N Stretch (Aliphatic) | 1250–1020 orgchemboulder.com |

| C-O Stretch (Ether) | 1150–1085 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These calculations, often performed considering solvent effects, provide valuable predictions of the NMR spectrum, aiding in the assignment of experimental signals to specific atoms within the molecule. epstem.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com By simulating the atomic motions according to the principles of classical mechanics, MD can explore the conformational landscape of this compound.

These simulations can reveal the flexibility of the methoxypropyl side chain, the puckering dynamics of the thiolane ring, and the transitions between different conformational states. mdpi.com This information is crucial for understanding how the molecule might interact with its environment or potential binding partners. MD simulations can also be used to study the stability of specific conformers and the pathways of conformational change. mdpi.commdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics Studies

QSAR and QSPR studies aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. This is achieved through the calculation of molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Topological Polar Surface Area (TPSA): TPSA is calculated from the sum of the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of properties like intestinal absorption and blood-brain barrier penetration.

LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water, serving as a key measure of a molecule's lipophilicity or hydrophobicity. It influences solubility, membrane permeability, and metabolic stability.

Rotatable Bonds: The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds is often associated with lower oral bioavailability.

Calculated Molecular Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Molecular Formula | C₈H₁₇NSO | Basic atomic composition |

| Molecular Weight | 175.3 g/mol | Mass of one mole of the substance |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Indicates good potential for membrane permeability |

| LogP (octanol-water partition coefficient) | ~1.8 - 2.2 | Suggests moderate lipophilicity |

| Number of Rotatable Bonds | 6 | Reflects significant conformational flexibility |

| Hydrogen Bond Donors | 1 | The secondary amine group can donate a hydrogen bond |

Predictive Models for Reactivity and Interaction Potentials

Predictive models for the reactivity of this compound are rooted in understanding its electronic and steric properties. The molecule's reactivity is primarily centered around the nucleophilic secondary amine and the sulfur atom in the thiophane ring, which possesses lone pairs of electrons.

Computational models such as Density Functional Theory (DFT) can be employed to calculate the molecule's electrostatic potential surface. This would likely show a region of negative potential (electron-rich) around the nitrogen and sulfur atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom on the amine is a site of positive potential, making it prone to abstraction by a base.

The interaction potential of this compound with other molecules or surfaces is dictated by a combination of forces. The presence of the ether oxygen and the amine nitrogen allows for hydrogen bonding, a key factor in its interaction with protic solvents or biological targets. The thiophane ring, being a flexible five-membered ring, can adopt various conformations, which will influence its binding capabilities. Molecular dynamics simulations could be used to explore these conformational landscapes and identify low-energy structures that are more likely to participate in interactions.

A summary of predicted interaction parameters for this compound, based on its functional groups, is presented below.

| Interaction Parameter | Predicted Value/Characteristic for this compound | Basis of Prediction |

| XlogP (Predicted) | ~1.5 - 2.5 | Based on the additive properties of the thiolan-3-amine (B18485) and 3-methoxypropyl fragments. |

| Hydrogen Bond Donors | 1 (the secondary amine) | Presence of the N-H bond. |

| Hydrogen Bond Acceptors | 2 (the amine nitrogen and the ether oxygen) | Presence of lone pairs on the nitrogen and oxygen atoms. |

| Predicted Collision Cross Section (CCS) [M+H]⁺ (Ų) | ~130 - 140 | Extrapolated from data for similar secondary amines and considering the added bulk of the 3-methoxypropyl group. |

pKa Prediction and Basicity Studies of the Amine Nitrogen

The basicity of the amine nitrogen in this compound is a critical parameter influencing its reactivity and physiological behavior. The pKa of the conjugate acid (pKaH) is a quantitative measure of this basicity, with higher pKaH values indicating stronger basicity. masterorganicchemistry.com

The basicity of an amine is influenced by several factors, including electronic effects (induction, resonance) and steric hindrance. libretexts.org In this compound, the nitrogen is a secondary amine, which is generally more basic than a primary amine due to the electron-donating effect of the additional alkyl group. libretexts.org The thiophane ring is a saturated heterocycle and is not expected to have a significant electronic withdrawing effect. The 3-methoxypropyl substituent has an ether oxygen, which is an electron-withdrawing group. However, its effect on the amine's basicity is likely to be modest due to its distance from the nitrogen atom (separated by three carbon atoms).

Computational methods like the semi-empirical PM6 method or DFT calculations, in conjunction with a continuum solvation model, can be used to predict the pKa of amines with reasonable accuracy. nih.gov These methods calculate the Gibbs free energy change for the deprotonation of the conjugate acid. For secondary amines, these predictive models have shown slightly lower accuracy compared to primary amines. nih.gov

Based on the pKa values of structurally related amines, a predicted pKa range for this compound can be estimated.

| Compound | Structure | Amine Type | Known/Predicted pKaH |

| Piperidine | Cyclic Secondary | Secondary | 11.2 |

| 3-Methoxypropylamine (B165612) | Acyclic Primary | Primary | ~9.8-10.5 |

| This compound | Target Molecule | Secondary | ~10.0 - 11.0 (Predicted) |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of reactions involving amines. For the synthesis of this compound, a likely pathway is the N-alkylation of thiolan-3-amine with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane).

This reaction would proceed via a nucleophilic substitution (S_N2) mechanism. wikipedia.orgyoutube.com Computational modeling can be used to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. The mechanism would involve the lone pair of the nitrogen on thiolan-3-amine attacking the electrophilic carbon of the 3-methoxypropyl halide, leading to the displacement of the halide leaving group. youtube.com

A subsequent deprotonation step by a base (which could be another molecule of thiolan-3-amine) would yield the final this compound product. youtube.com It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, though this is less of a concern when starting with a primary amine. wikipedia.org

The reactivity of this compound itself can also be studied computationally. For example, its reaction with an electrophile would likely involve the nitrogen atom as the nucleophile. The presence of the sulfur atom in the thiophane ring could also lead to other reaction pathways, such as oxidation to a sulfoxide (B87167) or sulfone under appropriate conditions. Computational studies could help in predicting the relative likelihood of these different reaction channels.

Chemical Reactivity and Derivatization of N 3 Methoxypropyl Thiolan 3 Amine

Amine Functional Group Reactivity

The secondary amine in N-(3-methoxypropyl)thiolan-3-amine is a focal point for its chemical reactivity, readily participating in reactions typical of this functional group.

Salt Formation and Protonation Studies

As a base, the secondary amine group of this compound will react with acids to form ammonium (B1175870) salts. lumenlearning.comspectroscopyonline.com This protonation occurs at the nitrogen atom, converting the neutral amine into a positively charged ammonium ion. spectroscopyonline.com The reaction with strong mineral acids like hydrochloric acid (HCl) results in the formation of a hydrochloride salt, a common strategy to enhance the water solubility of amine-containing compounds. spectroscopyonline.comyoutube.com

The basicity of secondary amines is generally greater than that of primary amines in the gas phase due to the electron-donating effect of the alkyl groups, which stabilizes the resulting ammonium cation. chromforum.org In aqueous solution, the trend can be more complex due to solvation effects, but secondary amines remain significantly basic. chromforum.orgutexas.edu Theoretical studies on similar amine structures indicate that the secondary amine is the preferred site of protonation over other potential sites within a molecule. arkat-usa.org

Table 1: Representative Salt Formation Reactions of this compound

| Reactant | Product | Salt Type |

| This compound + HCl | N-(3-methoxypropyl)thiolan-3-ammonium chloride | Hydrochloride |

| This compound + HBr | N-(3-methoxypropyl)thiolan-3-ammonium bromide | Hydrobromide |

| This compound + H₂SO₄ | Bis(N-(3-methoxypropyl)thiolan-3-ammonium) sulfate | Sulfate |

This table illustrates the expected products from the reaction of this compound with various acids, based on general principles of amine chemistry.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the secondary amine allows it to undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, via an SN2 mechanism. ucalgary.ca This reaction converts the secondary amine into a tertiary amine. libretexts.orglibretexts.org The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. ucalgary.ca A potential complication is over-alkylation, as the resulting tertiary amine can also react with the alkylating agent to form a quaternary ammonium salt. ucalgary.caopenstax.org To control this, reaction conditions such as the stoichiometry of the reactants must be carefully managed. lumenlearning.com

N-Acylation is the reaction of the amine with an acylating agent, like an acyl chloride or an acid anhydride, to form an amide. lumenlearning.comsavemyexams.com This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. openstax.org The use of a base is often employed to neutralize the hydrogen halide byproduct formed during the reaction. youtube.com

Table 2: Illustrative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-N-(3-methoxypropyl)thiolan-3-amine |

| N-Alkylation | Benzyl bromide (C₆H₅CH₂Br) | N-benzyl-N-(3-methoxypropyl)thiolan-3-amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-N-(3-methoxypropyl)thiolan-3-amine |

| N-Acylation | Benzoyl chloride (C₆H₅COCl) | N-benzoyl-N-(3-methoxypropyl)thiolan-3-amine |

This table provides examples of expected products from N-alkylation and N-acylation reactions of this compound.

Quaternization Reactions

The tertiary amine formed from the N-alkylation of this compound can be further alkylated to form a quaternary ammonium salt. dtic.milgoogle.com This reaction, known as quaternization, proceeds by reacting the tertiary amine with an alkylating agent. lumenlearning.com The product is a salt containing a positively charged nitrogen atom bonded to four organic groups. libretexts.org This process is generally exhaustive, meaning it proceeds to completion if a sufficient amount of the alkylating agent is used. dtic.milgoogle.com Quaternization is a well-established method for synthesizing these types of compounds. dtic.milgoogle.com

Table 3: Representative Quaternization Reaction

| Reactant (Tertiary Amine) | Alkylating Agent | Product (Quaternary Ammonium Salt) |

| N-methyl-N-(3-methoxypropyl)thiolan-3-amine | Methyl iodide (CH₃I) | N,N-dimethyl-N-(3-methoxypropyl)thiolan-3-aminium iodide |

This table shows an example of a quaternization reaction starting from a tertiary amine derivative of this compound.

Thiolane Ring Reactivity

Stereoselective Functionalization of the Ring System

Ring-Opening and Ring-Expansion Reactions

Sulfur heterocycles, including thiolanes and the related thiophenes, can undergo ring-opening reactions under certain conditions. nih.govbeilstein-journals.orgresearchgate.netacs.org These reactions often involve the cleavage of a carbon-sulfur bond, which can be facilitated by reagents such as organolithium compounds or by oxidative processes. nih.govbeilstein-journals.org The introduction of oxygen atoms to the sulfur or adjacent carbons can weaken the C-S bond and promote cleavage. nih.gov

Ring-expansion reactions of sulfur-containing heterocycles are also known, providing synthetic routes to larger ring systems which can be otherwise difficult to prepare. nih.govresearchgate.netconsensus.app These transformations can be promoted by various catalysts and reaction conditions. While there are no specific reports on the ring-expansion of this compound, the general reactivity of sulfur heterocycles suggests that such transformations could be plausible under appropriate synthetic design. nih.govresearchgate.net

Stereochemical Control in Derivatization and Synthesis

The thiolane ring of this compound contains a stereocenter at the C3 position where the amino group is attached. Therefore, the compound can exist as a pair of enantiomers (R and S). The stereochemistry of this center can have a significant impact on the biological activity and physical properties of the molecule and its derivatives.

Controlling the stereochemistry during the synthesis and derivatization of this compound is a key consideration. A stereoselective synthesis of the 3-aminothiolane core would be the most direct approach to obtaining enantiomerically pure this compound. youtube.com This could potentially be achieved through methods such as asymmetric hydrogenation of a suitable precursor or the use of chiral auxiliaries.

When derivatizing the existing racemic mixture, diastereomeric products can be formed if a chiral reagent is used. For example, acylation of the secondary amine with a chiral carboxylic acid would result in a mixture of two diastereomers, which could potentially be separated by chromatography. This would be a viable strategy for resolving the enantiomers of the parent amine.

Furthermore, reactions on the thiolane ring itself could be influenced by the existing stereocenter. For example, oxidation of the sulfur atom to a sulfoxide (B87167) would create a second stereocenter, leading to the formation of diastereomers. The facial selectivity of such an oxidation could be influenced by the orientation of the N-(3-methoxypropyl)amino group.

Synthesis of Structurally Diversified Derivatives and Analogs with Modified Thiolane or Methoxypropyl Moieties

The structural diversity of this compound derivatives can be expanded by modifying either the thiolane ring or the methoxypropyl side chain.

Modification of the Thiolane Moiety:

The thiolane ring can be altered in several ways. For instance, the sulfur atom can be oxidized to a sulfoxide or a sulfone, which would significantly increase the polarity of the molecule. tandfonline.com Additionally, the ring could be expanded or contracted to create analogous structures with different ring sizes, such as thianes (6-membered rings) or thietanes (4-membered rings). The synthesis of such analogs would likely start from different precursors. For example, a substituted 1,5-dihalopentane could be used to construct a substituted thiane (B73995) ring.

Modification of the Methoxypropyl Moiety:

The methoxypropyl side chain can be readily varied to generate a wide array of analogs. This can be achieved by starting with different N-alkylating agents during the synthesis. For instance, using 1-bromo-4-methoxybutane (B1268050) instead of 1-bromo-3-methoxypropane (B1268092) in the N-alkylation of 3-aminothiolane would yield the corresponding N-(4-methoxybutyl) derivative.

Table 2: Examples of Structurally Diversified Analogs

| Moiety Modified | Type of Modification | Example of Analog |

| Thiolane | Oxidation | This compound-1-oxide |

| Thiolane | Ring Expansion | N-(3-methoxypropyl)thian-3-amine |

| Methoxypropyl | Chain Length | N-(4-methoxybutyl)thiolan-3-amine |

| Methoxypropyl | Functional Group | N-(3-ethoxypropyl)thiolan-3-amine |

The synthesis of these analogs would follow similar synthetic principles to those used for the parent compound, primarily involving the N-alkylation of a suitable aminocyclic sulfide (B99878). monash.edu The diversification of these structures is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound.

Research Applications and Potential Areas for N 3 Methoxypropyl Thiolan 3 Amine

Role as a Key Building Block in Complex Chemical Synthesis

The molecular architecture of N-(3-methoxypropyl)thiolan-3-amine makes it a valuable intermediate or "building block" in organic synthesis. The secondary amine provides a reactive site for a multitude of chemical transformations, while the thiolane ring offers a stable, non-aromatic sulfur-containing scaffold.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Thiophene (B33073), the unsaturated analog of thiolane, is recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs. nih.gov Thiolane derivatives, such as this compound, serve as saturated scaffolds that can introduce three-dimensionality, a desirable trait in modern drug discovery to improve target specificity and physicochemical properties.

The secondary amine group is a key functional handle, allowing the molecule to be incorporated into larger, more complex heterocyclic systems. Standard amine chemistry, such as acylation, alkylation, and condensation reactions, can be employed to build fused or spirocyclic ring systems. For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of novel polycyclic structures containing both nitrogen and sulfur. The synthesis of N-functionalized 3-aminothiophenes via palladium-catalyzed amination highlights a common strategy for creating complex amine-based heterocycles, a principle that is applicable to thiolane systems as well. researchgate.net

Beyond its direct incorporation into molecular scaffolds, this compound can serve as a precursor for more specialized organic reagents. The amine can be transformed into various functional groups, such as amides, sulfonamides, or ureas, each imparting different chemical reactivity and properties. The presence of the sulfur atom and the ether oxygen in the side chain can influence the stability and reactivity of these derived reagents.

For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties and polarity of the molecule, creating a new class of reagents or synthetic intermediates. The synthesis of secondary and tertiary amines is a cornerstone of organic chemistry, and molecules like this serve as platforms for creating diverse libraries of compounds for screening and development. organic-chemistry.org

Application in Coordination Chemistry and Ligand Design

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. libretexts.org The structure of this compound is particularly well-suited for ligand applications due to the presence of multiple potential donor atoms.

This compound possesses three potential coordination sites:

The secondary amine nitrogen (a soft donor).

The thiolane sulfur atom (a soft donor).

The ether oxygen of the methoxypropyl group (a hard donor).

This combination of hard and soft donor atoms makes it a potentially versatile chelating agent, capable of binding to a variety of metal ions. The formation of a five- or six-membered chelate ring is possible if the molecule coordinates to a metal center using the nitrogen and sulfur atoms or the nitrogen and oxygen atoms. Such polydentate ligands, often called chelates, typically form more stable metal complexes than monodentate ligands. libretexts.org

The specific binding mode would depend on the nature of the metal ion (hard vs. soft acid) and the reaction conditions. This tunability is valuable in designing ligands for specific applications, such as metal sequestration, sensing, or catalysis. The study of late transition metal catalysts with chelating amine donors is an active area of research, where the ligand structure dictates the catalytic performance. mdpi.com

| Donor Atom | Lewis Base Type | Potential Metal Partners (HSAB Theory) | Role in Chelation |

|---|---|---|---|

| Amine Nitrogen (N) | Soft/Borderline | Transition metals (e.g., Pd, Pt, Cu, Ni) | Primary coordination site, forms stable five- or six-membered rings. |

| Thiolane Sulfur (S) | Soft | Heavy metals (e.g., Hg, Cd, Pb), late transition metals | Can participate in chelation with nitrogen, enhancing complex stability. |

| Ether Oxygen (O) | Hard | Alkali metals, alkaline earth metals, early transition metals | May coordinate to stabilize higher oxidation states or form larger chelate rings. |

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The design of molecules that can selectively bind to other ions or molecules—a phenomenon known as molecular recognition—is a central goal.

The flexible methoxypropyl chain and the hydrogen bond-donating ability of the secondary amine in this compound make it a candidate for building supramolecular assemblies. It can act as a guest molecule within a larger host cavity or self-assemble through hydrogen bonding and other weak interactions. The coordination of this ligand to a metal center can also be used to direct the formation of larger, well-defined supramolecular structures, such as metal-organic frameworks (MOFs) or coordination polymers. The use of N-heterocyclic amines in the synthesis of such materials is a growing field, with applications in gas storage, sensing, and catalysis. nih.gov

Catalytic Applications

The development of new catalysts is crucial for efficient and sustainable chemical synthesis. Ligands play a critical role in catalysis by tuning the electronic and steric properties of a metal center, thereby controlling its reactivity and selectivity.

Organocatalysis and Metal-Free Catalysis

The field of organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a more sustainable and often less toxic alternative to traditional metal-based catalysts. nih.govmdpi.com this compound possesses both a Lewis basic amine site and a thioether, which could potentially engage in various catalytic cycles.

The secondary amine can participate in enamine and iminium ion catalysis, which are cornerstone mechanisms for the functionalization of carbonyl compounds. nih.govyoutube.com For instance, proline and its derivatives, which are secondary amines, are highly effective in a wide range of asymmetric reactions. cam.ac.uk The amine in this compound could similarly activate aldehydes and ketones for subsequent nucleophilic attack.

Furthermore, the thioether moiety, a soft Lewis base, could play a role in activating substrates or stabilizing intermediates. While less common than amine-based catalysis, sulfur-containing compounds have been employed in organocatalytic transformations. The cooperative action of both the amine and the thioether could lead to novel bifunctional catalysis, where one group activates the nucleophile and the other the electrophile. Metal-free reactions involving the cleavage or functionalization of cyclic ethers and thioethers are also an area of active research, suggesting the potential for the thiolan ring itself to participate in catalytic processes under specific conditions. mdpi.comnih.gov

Table 1: Potential Organocatalytic Activation Modes of this compound

| Functional Group | Potential Catalytic Mode | Example Reaction Type |

| Secondary Amine | Enamine/Iminium Ion Formation | Aldol, Mannich, Michael Additions |

| Thioether (Sulfur) | Lewis Base Activation/Stabilization | Activation of soft electrophiles |

| Bifunctional (Amine + Thioether) | Cooperative Catalysis | Cascade or tandem reactions |

Asymmetric Catalysis with Chiral Derivatives

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of chiral catalysts from readily available starting materials is a key objective. polyu.edu.hk this compound is achiral, but it can serve as a precursor for the synthesis of chiral derivatives that could act as ligands or organocatalysts in asymmetric transformations.

Chirality can be introduced in several ways:

Resolution of Racemates: If a synthetic route produces a racemic mixture of a chiral derivative, classical resolution techniques can be employed to separate the enantiomers.

Asymmetric Synthesis: A chiral auxiliary or a chiral catalyst could be used to synthesize an enantiomerically enriched version of a modified this compound. For example, chiral aldehydes have been used to catalyze asymmetric reactions of amino acid derivatives. frontiersin.orgnih.govresearchgate.net

Derivatization with Chiral Moieties: Attaching a known chiral molecule to the amine could generate a chiral ligand.

Once obtained, these chiral derivatives, particularly those analogous to chiral amino thiols, could be effective in reactions such as the enantioselective addition of organozinc reagents to aldehydes. researchgate.net The combination of the stereodirecting chiral center with the Lewis basic amine and thioether functionalities could offer unique stereocontrol in a variety of metal-catalyzed and metal-free asymmetric reactions. polyu.edu.hk

Polymer Chemistry and Materials Science Applications

The functional groups within this compound make it a candidate for applications in polymer and materials science. Both the amine and the thiol (potentially accessible through ring-opening of the thiolan) can be reactive sites for polymerization or for modifying existing polymers.

Incorporation into Polymeric Structures as Monomers or Modifiers

The amine group allows the molecule to be incorporated into polymers such as polyamides, polyimides, or polyureas through step-growth polymerization with appropriate comonomers (e.g., dicarboxylic acids, dianhydrides, or diisocyanates).

The thioether in the thiolan ring presents another avenue for polymerization. Thiolactones, which are cyclic thioesters, can undergo ring-opening polymerization (ROP) to form polythioesters. nih.gov While thiolan is a cyclic thioether, under certain catalytic conditions, particularly with ring strain, ring-opening could be initiated. More plausibly, the sulfur atom can influence the properties of a polymer when the molecule is used as a modifying agent. For instance, aminothiols are utilized in thiol-ene polymerizations, a type of click chemistry known for its high efficiency and mild reaction conditions. mdpi.com

The methoxypropylamine moiety itself is known to be used in polymer synthesis. guidechem.com This suggests that this compound could act as a chain transfer agent, a monomer in polyaddition reactions, or as a post-polymerization modification agent to introduce specific functionalities into a polymer backbone. The presence of the sulfur atom could enhance properties such as refractive index, thermal stability, or affinity for metal surfaces.

Design of Functional Materials (e.g., dispersants, emulsifiers)

Surfactants, which include dispersants and emulsifiers, are amphiphilic molecules with both hydrophilic and hydrophobic parts. The structure of this compound contains a polar amine group and a moderately polar methoxyether group, while the thiolan ring and parts of the alkyl chain are more hydrophobic.

Derivatization of this compound could lead to novel surfactants. For example, quaternization of the amine would introduce a cationic hydrophilic head group. Alternatively, reaction with ethylene oxide could create a non-ionic surfactant with a poly(ethylene glycol) chain. The presence of the sulfur atom could impart unique interfacial properties or provide a site for further functionalization.

The related compound, 3-methoxypropylamine (B165612) (MOPA), is used in the manufacture of amine soaps that act as emulsifiers for waxes and resins in water-based paints and floor finishes. atamanchemicals.comataman-chemicals.com It is also used as a corrosion inhibitor, a property that this compound might also share and potentially enhance due to the presence of sulfur, which can have a high affinity for metal surfaces. atamanchemicals.comunivarsolutions.com

Exploration as Precursors to Biologically Active Compounds (excluding clinical trials)

The design of novel molecular scaffolds is a central theme in medicinal chemistry for the discovery of new therapeutic agents. The thiolan-3-amine (B18485) core of this compound represents a scaffold that could be elaborated to generate libraries of compounds for biological screening.

Scaffold for Receptor Ligands or Enzyme Inhibitors

Many biologically active compounds feature saturated heterocyclic rings. The thiolan (tetrahydrothiophene) ring is present in important natural products like biotin (Vitamin B7). nih.gov Its derivatives are being explored as potential pharmaceuticals, such as CXCR antagonists and orexin antagonists. nih.gov

The this compound structure provides a versatile platform for creating derivatives that could target various receptors or enzymes. The secondary amine can be functionalized with a wide array of substituents to explore structure-activity relationships (SAR). For example, attaching aromatic or heteroaromatic groups can lead to compounds that interact with G protein-coupled receptors (GPCRs), such as adenosine receptors. nih.govresearchgate.net Thiazole derivatives, which also contain a sulfur and nitrogen heterocycle, have shown inhibitory activity against enzymes like carbonic anhydrase and cholinesterase. nih.gov Similarly, aminothiazole derivatives have been identified as a scaffold for glutaminase inhibitors. researchgate.net

The flexibility of the methoxypropyl side chain could allow the molecule to adopt different conformations to fit into a binding pocket, while the amine and ether oxygen can act as hydrogen bond acceptors or donors. The sulfur atom, being a soft atom, can engage in non-covalent interactions that differ from those of its oxygen analogue (tetrahydrofuran), potentially offering a different selectivity profile for a target protein.

Table 2: Potential Biological Scaffolds Based on Thiolan-3-amine Core

| Target Class | Rationale for Potential Activity | Example of Related Scaffolds |

| G Protein-Coupled Receptors (GPCRs) | Amine for key interactions; scaffold for diverse substitutions. | Adenosine Receptor Antagonists nih.govresearchgate.net |

| Enzyme Inhibitors | Heterocyclic core for binding; functional groups for H-bonding. | Carbonic Anhydrase, Glutaminase Inhibitors nih.govresearchgate.net |

| Ion Channels | Modifiable core to influence channel gating or binding. | CXCR Antagonists nih.gov |

Probing Biochemical Interactions and Pathways (in vitro studies)

The structural features of this compound suggest its potential as a tool for probing biochemical interactions and pathways in in vitro settings. The thiolan-3-amine scaffold is related to thiophene derivatives, which are known to participate in a wide range of biological activities. Thiophene-containing compounds have been investigated for their roles as inhibitors of enzymes and cellular uptake processes.

For instance, substituted 3-amino-5-phenoxythiophenes have been synthesized and shown to inhibit the cellular uptake of L-triiodothyronine (L-T3) in human HepG2 hepatoma cells. nih.gov These studies indicate that the aminothiophene core can serve as a scaffold for molecules that interact with specific biological transport mechanisms. nih.gov Although this compound possesses a saturated thiolan ring, the presence of the amine group and the sulfur heteroatom could allow it to interact with biological targets such as enzymes, receptors, or transport proteins.

Table 1: Examples of Biologically Active Thiophene/Thiolane Derivatives and Their Investigated In Vitro Activities

| Compound Class | Investigated In Vitro Activity | Potential Implication for this compound |

|---|---|---|

| Substituted 3-Aminothiophenes | Inhibition of L-triiodothyronine uptake in HepG2 cells nih.gov | The thiolan-3-amine core could be explored for interaction with hormone transport systems. |

| 2-Aminobenzothiophenes | Inhibition of tubulin polymerization nih.gov | The aminothiolane structure could be a starting point for designing novel cytoskeleton-targeting agents. |

In vitro studies utilizing this compound could involve its use as a ligand in binding assays to identify novel protein targets. Furthermore, it could be employed in enzymatic assays to screen for inhibitory activity against a panel of enzymes, where the amine or thiolane moiety might interact with the active site.

Analytical and Sensing Applications

The chemical structure of this compound also suggests potential utility in analytical and sensing applications. The presence of a nucleophilic amine group and a sulfur atom offers multiple avenues for its incorporation into analytical methodologies.

Chemical sensors and probes often rely on specific molecular recognition elements that can selectively bind to a target analyte, resulting in a measurable signal. The secondary amine in this compound can act as a binding site for various analytes through hydrogen bonding or other non-covalent interactions.

This compound could be functionalized onto the surface of a sensor platform, such as gold nanoparticles or carbon nanotubes, to create a new sensing interface. The sulfur atom in the thiolan ring could facilitate attachment to gold surfaces, a common strategy in sensor fabrication. mdpi.com The N-(3-methoxypropyl) group could modulate the surface properties of the sensor, influencing its sensitivity and selectivity.

For instance, sensors for detecting toxic gases like trimethylamine have been developed using composite materials. mdpi.com While the mechanism is different, it highlights the importance of amine interactions in sensor development. The amine group of this compound could potentially interact with acidic gases or other electrophilic species.

Table 2: Potential Sensor Development Parameters for this compound

| Sensor Component | Potential Role of this compound | Example of Relevant Technology |

|---|---|---|

| Recognition Element | The amine group could serve as a binding site for target analytes. | Molecularly Imprinted Polymers (MIPs) where the compound could act as a functional monomer or template analog. jhuapl.edu |

| Transducer Interface | The molecule could be immobilized on a transducer surface (e.g., electrode, optical fiber). | Chemiresistors, where binding of an analyte to the immobilized molecule alters electrical resistance. osti.gov |

In the field of chromatography, new materials for stationary phases and novel derivatization agents are continually sought to improve separation efficiency and detection sensitivity.

This compound could potentially be incorporated into a stationary phase for liquid chromatography. Its polar nature, due to the amine and ether functionalities, could provide unique selectivity for separating polar analytes through hydrophilic interaction chromatography (HILIC) or normal-phase chromatography. The thiolan ring might also offer shape selectivity.

More directly, the amine group makes this compound a candidate for use as a derivatization agent. Derivatization is a technique used to modify an analyte to make it more suitable for analysis by chromatography, often by improving its volatility for gas chromatography (GC) or its detectability for liquid chromatography (LC). nih.gov

The secondary amine of this compound could react with analytes containing functional groups such as isothiocyanates, acyl chlorides, or aldehydes. This reaction would tag the analyte with the this compound moiety, which could enhance its detection by a UV or mass spectrometry detector.

Table 3: Potential Derivatization Reactions Involving this compound

| Analyte Functional Group | Derivatization Reaction | Purpose of Derivatization |

|---|---|---|

| Isothiocyanate | Formation of a thiourea linkage with the amine. | Enhance detectability; commonly used for amino acid analysis. |

| Acyl Halide | Formation of an amide bond. | Improve thermal stability and chromatographic behavior for GC analysis. |

The development of such applications would require systematic research to optimize reaction conditions and to characterize the properties of the resulting derivatives or chromatographic materials.

Q & A

Q. What are the key synthetic strategies for preparing N-(3-methoxypropyl)thiolan-3-amine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between thiolan-3-amine derivatives and 3-methoxypropyl halides. For example, analogous syntheses (e.g., thiazol derivatives) require precise control of reaction conditions (temperature, solvent polarity, and stoichiometry) to minimize side products . Post-synthesis purification often employs flash chromatography (e.g., n-pentane/ethyl acetate gradients) and crystallization. Analytical validation includes thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and purity .

Q. How does the thiolan-3-amine moiety influence the compound’s reactivity in sulfur-mediated reactions?

- Methodological Answer : The thiolan ring introduces sulfur-based reactivity, enabling participation in electrophilic substitution or oxidation reactions. For instance, thiol-containing analogs undergo disulfide bond formation under oxidative conditions, which can be monitored via UV-Vis spectroscopy or mass spectrometry (MS) . Reactivity with electrophiles (e.g., alkyl halides) can be optimized by adjusting solvent polarity (e.g., DMF or DCM) to stabilize transition states .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-S stretches at ~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. NMR spectroscopy resolves spatial arrangements, with ¹H NMR distinguishing methoxypropyl (–OCH₃) protons at δ 3.2–3.4 ppm and thiolan ring protons at δ 2.5–3.0 ppm .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions in biological assays (e.g., receptor binding vs. cellular toxicity) may arise from variations in compound purity, stereochemistry, or assay conditions. To address this:

- Conduct comparative studies using standardized batches (≥95% purity via HPLC).

- Perform enantiomeric resolution (e.g., chiral chromatography) if stereoisomers exist.

- Validate findings across multiple cell lines or in vivo models, as seen in neuropharmacological studies of cyclohexanamine analogs .

Q. What mechanistic insights explain the role of the 3-methoxypropyl group in modulating pharmacokinetic properties?

- Methodological Answer : The 3-methoxypropyl substituent enhances lipophilicity, improving blood-brain barrier permeability, as demonstrated in μ-opioid receptor studies . To quantify this:

- Calculate logP values experimentally (shake-flask method) or computationally (e.g., ChemAxon).

- Perform permeability assays (e.g., Caco-2 cell monolayers) to correlate structure with absorption rates.

Q. How can reaction yields be optimized for derivatives involving the thiolan ring?

- Methodological Answer : Yield optimization strategies include:

- Catalyst screening: Copper(I) bromide or palladium complexes enhance coupling reactions (e.g., in γ-boryl amide synthesis) .

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SN2 reactions .

- Temperature gradients: Stepwise heating (e.g., 35°C → 80°C) minimizes decomposition, as shown in multi-component borylamidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.